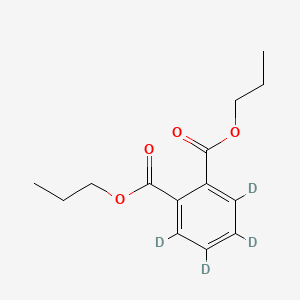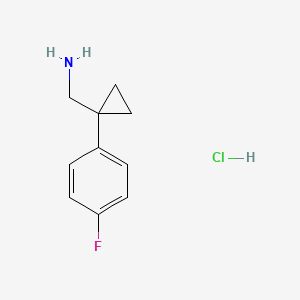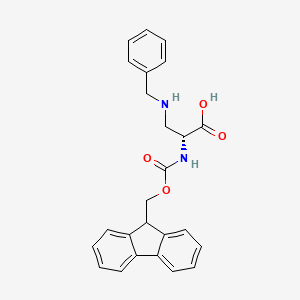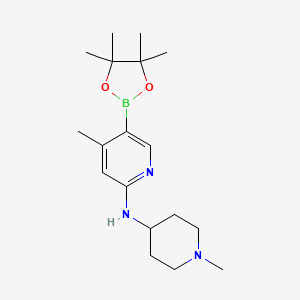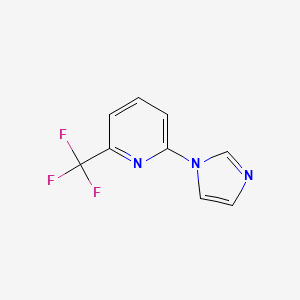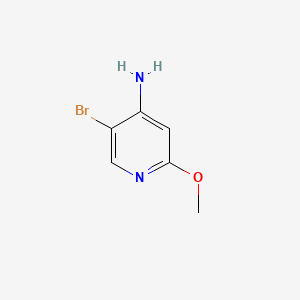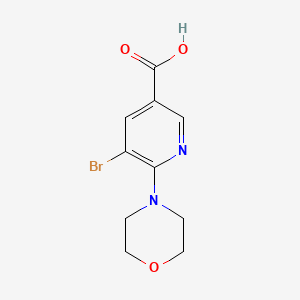
5-Brom-6-morpholino-nicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-morpholinonicotinic acid: is a chemical compound that belongs to the class of nicotinic acid derivatives. It is known for its potent inhibitory effects on the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine nucleotides
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-morpholinonicotinic acid is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through various chemical reactions, making it a versatile intermediate in organic synthesis .
Biology: In biological research, 5-Bromo-6-morpholinonicotinic acid is studied for its inhibitory effects on dihydroorotate dehydrogenase. This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Medicine: Due to its inhibitory effects on dihydroorotate dehydrogenase, 5-Bromo-6-morpholinonicotinic acid is being investigated as a potential therapeutic agent for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.
Industry: In the industrial sector, 5-Bromo-6-morpholinonicotinic acid is used in the production of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-morpholinonicotinic acid typically involves the bromination of 6-morpholinonicotinic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane or methanol. The reaction conditions often require careful control of temperature and pH to ensure the selective bromination at the desired position on the nicotinic acid ring .
Industrial Production Methods: Industrial production of 5-Bromo-6-morpholinonicotinic acid may involve large-scale bromination reactions using automated reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Bromo-6-morpholinonicotinic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in 5-Bromo-6-morpholinonicotinic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in water or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Bromo-6-morpholinonicotinic acid.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Wirkmechanismus
The primary mechanism of action of 5-Bromo-6-morpholinonicotinic acid involves the inhibition of dihydroorotate dehydrogenase. This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidine nucleotides. By inhibiting this enzyme, 5-Bromo-6-morpholinonicotinic acid disrupts the synthesis of DNA and RNA, leading to reduced cell proliferation.
Molecular Targets and Pathways:
Dihydroorotate dehydrogenase: The primary target of 5-Bromo-6-morpholinonicotinic acid.
Pyrimidine biosynthesis pathway: The pathway affected by the inhibition of dihydroorotate dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
6-Morpholinonicotinic acid: The parent compound of 5-Bromo-6-morpholinonicotinic acid.
5-Bromo-2-morpholinonicotinic acid: A similar compound with the bromine atom at a different position on the nicotinic acid ring.
5-Bromo-6-morpholinopyridine: A structurally related compound with a pyridine ring instead of a nicotinic acid ring.
Uniqueness: 5-Bromo-6-morpholinonicotinic acid is unique due to its specific inhibitory effects on dihydroorotate dehydrogenase. This makes it a valuable compound for studying the pyrimidine biosynthesis pathway and for developing potential therapeutic agents targeting diseases characterized by rapid cell proliferation.
Eigenschaften
IUPAC Name |
5-bromo-6-morpholin-4-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6H,1-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPWXVYHWVBXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670263 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216637-77-2 |
Source


|
| Record name | 5-Bromo-6-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

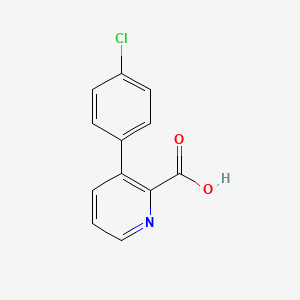
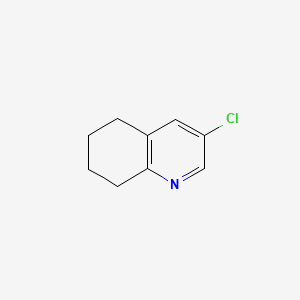
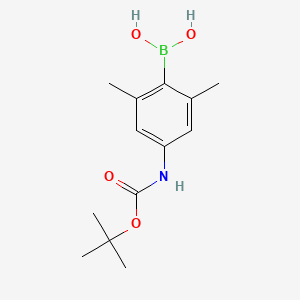
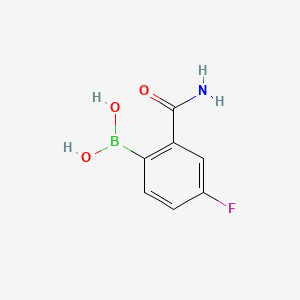
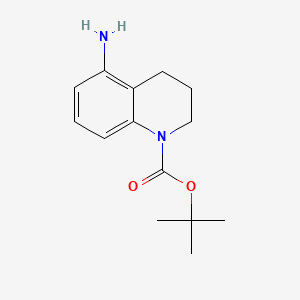
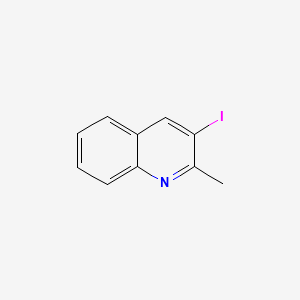
![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)
